![molecular formula C3H6N4O B096915 2-(2H-tetrazol-5-yl)ethanol CAS No. 17587-08-5](/img/structure/B96915.png)
2-(2H-tetrazol-5-yl)ethanol
Overview
Description
“2-(2H-tetrazol-5-yl)ethanol” is a chemical compound with the molecular formula C3H6N4O . It is used in various industrial and scientific research applications .
Molecular Structure Analysis
The molecular structure of “2-(2H-tetrazol-5-yl)ethanol” consists of a tetrazole ring attached to an ethanol group . The average mass of the molecule is 114.106 Da .Scientific Research Applications
Proteomics Research
2-(2H-Tetrazol-5-yl)ethanol is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in complex biological systems .
Chemical Synthesis
This compound can be used in the synthesis of other complex molecules . Its unique structure makes it a valuable building block in the creation of new chemical entities for research and pharmaceutical development .
Anti-inflammatory Activity
There is some evidence to suggest that N-substituted tetrazoles, a family of compounds that includes 2-(2H-tetrazol-5-yl)ethanol, may have anti-inflammatory activity . This could make it a potential candidate for the development of new anti-inflammatory drugs .
Hypertension Treatment
Compounds similar to 2-(2H-tetrazol-5-yl)ethanol, specifically those in the sartans family, have been used in the treatment of hypertension . Given its structural similarity, this compound could potentially be used in the development of new antihypertensive drugs .
Bacterial Infection Research
Research has shown a close relation between chronic infection (viruses and bacteria) and hypertension . As such, 2-(2H-tetrazol-5-yl)ethanol, due to its potential use in hypertension treatment, could also be used in researching the link between bacterial infections and hypertension .
Safety and Hazards
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various biological targets such asVascular Adhesion Protein-1 (VAP-1) . VAP-1 is an enzyme that degrades primary amines to aldehydes, forming hydrogen peroxide and ammonia .
Mode of Action
It’s worth noting that tetrazole derivatives can act assubstrate inhibitors . They can be converted to an aldehyde derivative, but this reaction proceeds much more slowly than that of the substrate used in the assay, thus blocking its conversion .
Biochemical Pathways
The interaction of tetrazole derivatives with vap-1 suggests potential involvement inamine degradation pathways .
Pharmacokinetics
The compound has amolecular weight of 114.11 , which could influence its bioavailability and distribution.
Result of Action
Some tetrazole derivatives have showncytotoxic activity against certain cell lines .
Action Environment
The action of 2-(2H-tetrazol-5-yl)ethanol can be influenced by various environmental factors. For instance, the compound has a boiling point of 359.9°C , suggesting that it is stable under normal physiological conditions.
properties
IUPAC Name |
2-(2H-tetrazol-5-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKDTPAQOXWHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301236 | |
Record name | 2h-tetrazole-5-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-tetrazol-5-yl)ethanol | |
CAS RN |
17587-08-5 | |
Record name | 17587-08-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2h-tetrazole-5-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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